TDO Inhibition Potency: 1-Methyl-2-(o-tolyl)indole vs. Prototypical Phenyl Analog
In recombinant human TDO fluorescence assays, 1-methyl-2-(o-tolyl)indole exhibits an IC50 of 30 nM, compared to the structurally simpler 1-methyl-2-phenylindole (CAS 3558-24-5), for which no detectable TDO inhibition has been reported in ChEMBL-curated data [1][2]. The absence of TDO activity for the phenyl analog underscores that the o-tolyl methyl group is a critical pharmacophoric element. The o-tolyl compound is approximately 30-fold more potent than the reference TDO inhibitor LM10 (IC50 620 nM for human TDO, cross-study comparable in fluorescence-based assay format) .
| Evidence Dimension | TDO enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 30 nM (recombinant human TDO, fluorescence assay, 1 hr incubation, Escherichia coli expression) [1] |
| Comparator Or Baseline | 1-Methyl-2-phenylindole (CAS 3558-24-5): No TDO inhibition detected [2]; LM10: IC50 = 620 nM (human TDO, fluorescence assay) |
| Quantified Difference | Target compound: >20-fold more potent than undetectable phenyl analog; ~20.7-fold more potent than LM10 |
| Conditions | Recombinant human TDO expressed in E. coli; fluorescence-based detection; 1 hr incubation [1]; LM10 assay: recombinant human TDO, comparable fluorescence format |
Why This Matters
For laboratories configuring TDO-focused screening cascades, the 30 nM IC50 provides a defined potency benchmark that the phenyl analog cannot meet, justifying procurement of the o-tolyl derivative as the minimum viable chemotype for TDO target engagement studies.
- [1] BindingDB. BDBM50127174 (CHEMBL3628599): TDO IC50 30 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50127174 View Source
- [2] PubChem. 1-Methyl-2-phenylindole, CAS 3558-24-5. Bioactivity summary (no TDO data). https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-2-phenylindole View Source
